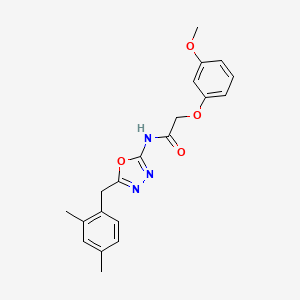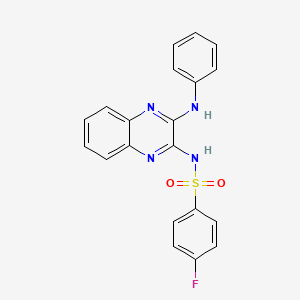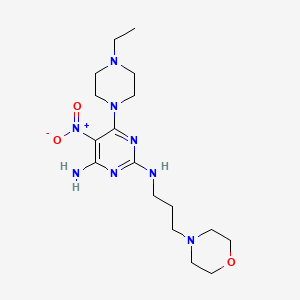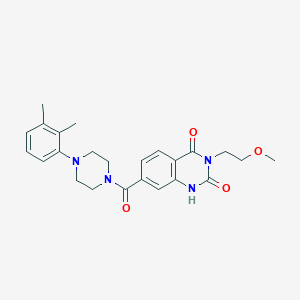![molecular formula C9H19ClN2O2S B2433283 N-[(1R,2R)-2-aminocyclohexyl]cyclopropanesulfonamide hydrochloride CAS No. 1808571-94-9](/img/structure/B2433283.png)
N-[(1R,2R)-2-aminocyclohexyl]cyclopropanesulfonamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,2R)-2-aminocyclohexyl]cyclopropanesulfonamide hydrochloride, also known as ACSF or ACS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 271.82 g/mol. ACSF is commonly used in neuroscience research as a substitute for cerebrospinal fluid (CSF) due to its similar ionic composition.
Wissenschaftliche Forschungsanwendungen
Chiral Ligands for Metal Complexes
N-[(1R,2R)-2-aminocyclohexyl]cyclopropanesulfonamide hydrochloride and its derivatives have been studied for their potential as chiral ligands in metal complexes. These complexes show promise for use in homogeneous asymmetric catalysis for a variety of reactions. This application leverages the chiral properties of the compounds to induce enantioselectivity in catalytic processes (Karamé, Tommasino, Faure, & Lemaire, 2003).
Conformationally Restricted Analogs of Biologically Active Compounds
Research has explored using this compound as a basis for creating conformationally restricted analogs of biologically active compounds. These analogs, such as 2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, are designed to restrict the conformation of the active compound, potentially leading to enhanced activity and insights into bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).
Bidentate Ligands for Catalytic Asymmetric Synthesis
A specific derivative, N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide, has been identified as a new class of bidentate ligand. It is particularly effective in catalytic asymmetric synthesis, especially for the addition of alkylzinc reagents to aliphatic aldehydes, achieving high enantiomeric excess (Wipf & Wang, 2002).
Biocatalytic Asymmetric Synthesis
This compound has been utilized in the biocatalytic asymmetric synthesis of key chiral intermediates. For example, (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, an important intermediate in hepatitis C virus (HCV) NS3/4A protease inhibitors, can be synthesized using specific bacterial strains as biocatalysts. This application demonstrates the potential of biocatalysis in synthesizing complex chiral molecules (Zhu, Shi, Zhang, & Zheng, 2018).
Fungicidal Activity
N-[(1R,2R)-2-aminocyclohexyl]cyclopropanesulfonamide derivatives have been investigated for their fungicidal activity. One study synthesized novel compounds based on chesulfamide, a high-profile fungicide, and found that these derivatives showed significant fungicidal activity against Botrytis cinerea, a plant pathogen. This research indicates the potential use of these compounds in agricultural applications (Cai, He, Wang, Feng, Cui, Ji, Qi, Qin, & Li, 2019).
Eigenschaften
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]cyclopropanesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S.ClH/c10-8-3-1-2-4-9(8)11-14(12,13)7-5-6-7;/h7-9,11H,1-6,10H2;1H/t8-,9-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJCMADBULVEGX-VTLYIQCISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NS(=O)(=O)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)NS(=O)(=O)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R,2R)-2-aminocyclohexyl]cyclopropanesulfonamide hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]piperazine](/img/structure/B2433201.png)
![5-methoxy-1-methyl-3-(naphthalen-1-ylmethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2433202.png)
![2,6-dichloro-5-fluoro-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2433205.png)


![1-Ethylspiro[6,7-dihydro-5H-imidazo[4,5-c]pyridine-4,4'-oxane];dihydrochloride](/img/structure/B2433210.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3,4-dimethylbenzamide](/img/structure/B2433213.png)
![2-[(3-Oxo-3-phenylpropyl)(prop-2-yn-1-yl)amino]acetonitrile](/img/structure/B2433214.png)
![N-(3,4-difluorophenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2433215.png)



